4-Chlorobenzenesulfonic acid
Overview
Description
4-Chlorobenzenesulfonic acid is an organic compound with the molecular formula C6H5ClO3S. It is a derivative of benzenesulfonic acid, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications .
Mechanism of Action
Target of Action
4-Chlorobenzenesulfonic acid (4CBSA) primarily targets aromatic compounds such as benzene . It is also used as a passivation molecule with dual binding sites in perovskite photovoltaic devices, where it interacts with adjacent lead ions on the perovskite surface .
Mode of Action
The mode of action of 4CBSA involves electrophilic aromatic substitution reactions In the case of benzene, the benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HClThen, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid . In perovskite photovoltaic devices, 4CBSA interacts with adjacent lead ions on the perovskite surface through its chlorine atom and sulfonic acid group, thereby enhancing the binding energy between the molecule and the perovskite surface .
Biochemical Pathways
It is known that 4cbsa is a major polar by-product formed during the chemical synthesis of 1,1,1-trichloro-2,2-bis-(4-chlorophenyl)ethane (ddt)
Pharmacokinetics
The molecular weight of 4cbsa is 192620 Da , which could influence its absorption and distribution in the body
Result of Action
The result of 4CBSA’s action is the production of benzenesulfonyl chloride and sulfuric acid when it reacts with benzene . In perovskite photovoltaic devices, the interaction of 4CBSA with the perovskite surface effectively suppresses surface defect formation and carrier recombination at the perovskite interface .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4CBSA. For example, 4-chlorophenyl 4’-chlorobenzenesulfonate, when introduced into the soil, acts selectively on creeping weeds, wild oats, and other weed plants
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfonic acid can be synthesized through the sulfonation of chlorobenzene using sulfuric acid. The reaction typically involves the gradual addition of dry chlorobenzene to a mixture of concentrated sulfuric acid and fuming sulfuric acid at a temperature range of 95-100°C. The reaction is stirred for about 5 hours until the sulfonation is complete .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 2-chlorobenzenesulfonic acid and/or 3-chlorobenzenesulfonic acid in the presence of sulfuric acid at temperatures ranging from 100 to 300°C. This method ensures high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonic acid group can be replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to chlorobenzene with steam at 190°C.
Formation of Sulfonamides and Sulfonyl Chlorides: It can react with amines to form sulfonamides and with thionyl chloride to form sulfonyl chlorides.
Common Reagents and Conditions:
Sulfuric Acid: Used in the sulfonation process.
Thionyl Chloride: Used to convert the sulfonic acid group to sulfonyl chloride.
Amines: Used to form sulfonamides.
Major Products:
Chlorobenzene: Formed through hydrolysis.
Sulfonamides and Sulfonyl Chlorides: Formed through substitution reactions.
Scientific Research Applications
4-Chlorobenzenesulfonic acid has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is used in the synthesis of certain medicinal compounds.
Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals.
Comparison with Similar Compounds
Benzenesulfonic Acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Chlorobenzenesulfonic Acid and 3-Chlorobenzenesulfonic Acid: Differ in the position of the chlorine atom on the benzene ring, which affects their reactivity and applications.
Uniqueness: 4-Chlorobenzenesulfonic acid is unique due to the para positioning of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its ortho and meta counterparts. This positioning also influences its physical and chemical properties, making it suitable for specific industrial applications .
Properties
IUPAC Name |
4-chlorobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWBTWIBUIGANW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044473 | |
Record name | 4-Chlorobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | Benzenesulfonic acid, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
98-66-8 | |
Record name | 4-Chlorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-CHLOROBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CN6B87IK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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